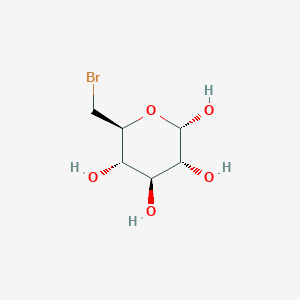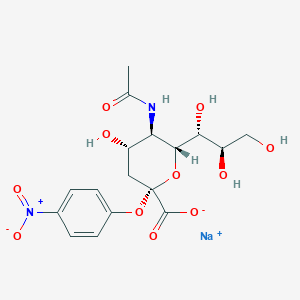![molecular formula C16H15N5OS2 B13356499 [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multiple steps, starting from readily available precursors The process often includes the formation of the isoxazole ring, followed by the construction of the triazolo-thiadiazole core
Formation of Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as 3-methyl-5-nitroisoxazole, under acidic or basic conditions.
Construction of Triazolo-Thiadiazole Core: The isoxazole intermediate is then reacted with thiosemicarbazide and a suitable aldehyde to form the triazolo-thiadiazole ring system.
Introduction of 2-Phenylethyl Sulfide: The final step involves the reaction of the triazolo-thiadiazole intermediate with 2-phenylethyl bromide in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl or aryl halides, potassium carbonate
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a valuable intermediate in the synthesis of novel organic compounds.
Biology
In biological research, [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and chemical resistance, to the final products.
作用機序
The mechanism of action of [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
- [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl ether
- [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl amine
Uniqueness
Compared to similar compounds, [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide stands out due to its sulfide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H15N5OS2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
5-methyl-3-[3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C16H15N5OS2/c1-11-9-13(20-22-11)15-19-21-14(17-18-16(21)24-15)10-23-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3 |
InChIキー |
KFCVKVKVZHOLOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)


![L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B13356435.png)
![5-[2-(2-Furyl)-3-phenylpropyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B13356442.png)
![(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B13356455.png)


![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)


